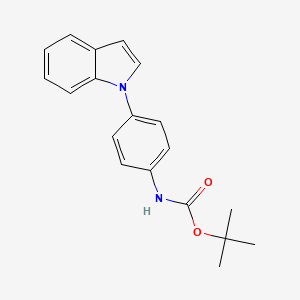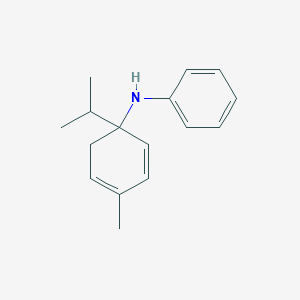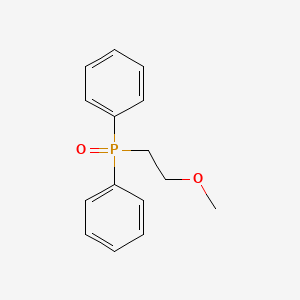
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group, a methylpyridinyl group, and a quinoxalinyl group. Its molecular formula is C17H13N3O2, and it has a molecular weight of 291.309 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism by which 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-(quinolin-6-yl)ethanone: Similar structure but with a quinolinyl group instead of a quinoxalinyl group.
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone: Contains a naphthyridinyl group instead of a quinoxalinyl group.
Uniqueness
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is unique due to the presence of both a hydroxyimino group and a quinoxalinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H12N4O2 |
|---|---|
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
2-hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone |
InChI |
InChI=1S/C16H12N4O2/c1-10-3-2-4-13(19-10)16(21)15(20-22)11-5-6-12-14(9-11)18-8-7-17-12/h2-9,22H,1H3 |
InChI-Schlüssel |
QTBIUJHDJTXKHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C(=O)C(=NO)C2=CC3=NC=CN=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)

![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)

![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)


![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)

![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)


